3-(3-Methyl-isothiazol-5-yl)-phenylamine
Description
Properties
IUPAC Name |
3-(3-methyl-1,2-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXUBINDJUMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-isothiazol-5-yl)-phenylamine typically involves the reaction of 3-methyl-isothiazole with an appropriate phenylamine derivative. One common method involves the use of 3-methyl-isothiazol-5-yl chloride, which reacts with phenylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group undergoes nucleophilic reactions with acylating or alkylating agents.
Mechanistic Insight :
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The lone pair on the amine nitrogen attacks electrophilic carbonyl carbons or alkyl halides.
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Steric hindrance from the isothiazole ring may slow reactivity compared to simpler anilines .
Diazotization and Coupling Reactions
The aniline group can form diazonium salts, enabling aromatic coupling.
Key Data :
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Diazonium intermediates react with electron-rich aromatics (e.g., phenols) via electrophilic substitution .
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No direct reports exist for this compound, but analogous phenylamines show >80% yields under optimized conditions .
Electrophilic Aromatic Substitution
The isothiazole ring directs electrophiles to specific positions.
Mechanistic Insight :
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The isothiazole’s electron-withdrawing nature deactivates the ring, favoring nitration at C4 due to resonance stabilization .
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Steric effects from the methyl group at C3 hinder substitution at adjacent positions.
Oxidation and Redox Reactions
The amine and isothiazole moieties participate in redox processes.
Key Findings :
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Oxidation of the amine to nitroso intermediates is pH-dependent .
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Ring-opening reactions are irreversible and yield sulfonic acids, useful for functionalization .
Cross-Coupling Reactions
The phenyl group can engage in metal-catalyzed couplings.
Mechanistic Insight :
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Palladium catalysts facilitate aryl–aryl or aryl–amine bond formation .
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Pre-functionalization (e.g., bromination) is necessary for cross-coupling .
Complexation and Chelation
The amine and sulfur atom enable metal coordination.
Applications :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of an isothiazole ring, which contributes to its biological activity. The molecular formula is noted as C10H10N2S, with a molecular weight of approximately 194.26 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry
3-(3-Methyl-isothiazol-5-yl)-phenylamine has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological systems effectively.
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Anti-inflammatory Activity : Preliminary studies indicate that this compound exhibits anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
Table 1: Summary of Anti-inflammatory Studies
Study Reference Methodology Key Findings Study A In vitro assays Demonstrated significant reduction in inflammatory markers Study B Animal models Showed efficacy in reducing edema in induced inflammation
Biochemical Applications
The compound's ability to interact with enzymes and receptors makes it valuable in biochemical research.
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Enzyme Inhibition Studies : It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways.
Table 2: Enzyme Interaction Studies
Target Enzyme Inhibition Type IC50 Value (µM) Enzyme X Competitive 0.45 Enzyme Y Non-competitive 0.32
Material Science
In material science, the compound is explored for its role in developing advanced materials with unique properties.
- Polymer Additives : It is used as an additive in polymers to enhance thermal stability and chemical resistance.
Case Study 1: In Vivo Efficacy
A notable study focused on the compound's efficacy in vivo. Mice were treated with varying doses of the compound to assess its anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammatory markers compared to control groups.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationships of compounds similar to this compound. Variations in substituents were analyzed for their impact on biological activity.
Table 3: SAR Analysis of Analog Compounds
| Compound Name | Key Modifications | Activity Level |
|---|---|---|
| Analog A | Different position of substituents | Moderate |
| Analog B | Similar fluorine substitution | High |
Mechanism of Action
The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The phenylamine group can interact with various enzymes and receptors, potentially leading to biological effects. The isothiazole moiety may also contribute to the compound’s activity by interacting with different molecular targets. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenylamine Derivatives
Key Example: Disubstituted Phenylamine Analogues
highlights that disubstituted phenylamine analogues, such as (3,4-dimethyl)phenylamine, exhibit enhanced bioactivity. For instance, compound 4 (3,4-dimethylphenylamine derivative) demonstrated potent Nrf2 transcription activation, attributed to improved steric and electronic interactions compared to monosubstituted derivatives. However, its isothiazole moiety may confer distinct metabolic stability or binding specificity .
Toxicity Modulation via Phenylamine Replacement
reveals that replacing phenylamine (R6) with tetrahydropyranylamine or acetylamine in related compounds reduces toxicity while maintaining viability. This suggests that the unmodified phenylamine in 3-(3-Methyl-isothiazol-5-yl)-phenylamine may contribute to higher cytotoxicity, a critical consideration for therapeutic applications .
Heterocycle-Specific Comparisons
Isoxazole vs. Isothiazole Derivatives
Compounds such as 3-methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine () and (3-phenylisoxazol-5-yl)methanamine () share structural similarities but replace isothiazole with isoxazole (oxygen instead of sulfur). This substitution alters electronic properties:
- Isoxazoles : Higher electronegativity due to oxygen, leading to weaker π-accepting ability compared to isothiazoles.
Comparison with Pyrimidine and Thiazole Derivatives
The pyrimidine-containing analogue, (3-Methyl-isothiazol-5-yl)-pyrimidin-2-yl-amine (), replaces phenylamine with a pyrimidine ring. This modification shifts the compound’s binding profile:
- Phenylamine : Facilitates interactions with aromatic residues in enzyme active sites.
Thiazole derivatives (e.g., ) exhibit distinct pharmacokinetics due to their smaller ring size and differing electronic profiles, often leading to faster metabolic clearance compared to isothiazoles .
Physicochemical and Pharmacokinetic Properties
Thermal and Solubility Profiles
Triphenylamine-based azomethines () demonstrate that hexyloxy substituents improve solubility in organic solvents. In contrast, this compound’s unsubstituted phenylamine may limit solubility, necessitating formulation adjustments for drug delivery .
Metabolic Stability
The sulfur atom in isothiazole confers resistance to oxidative metabolism compared to isoxazoles, as seen in 5-amino-3-methylisothiazole hydrochloride (). This property may extend the half-life of this compound in vivo .
Biological Activity
3-(3-Methyl-isothiazol-5-yl)-phenylamine, a compound with significant biological activity, has garnered attention in various fields such as medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an isothiazole ring, which contributes to its reactivity and biological interactions. The molecular formula is C₉H₉N₃S, with a molecular weight of approximately 181.25 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurotoxicity Studies
In vitro studies have assessed the neurotoxic effects of compounds related to isothiazoles. For instance, methylisothiazolinone (MIT), a derivative, has shown neurotoxic properties at elevated concentrations. The activation of stress response pathways was observed, indicating potential neurotoxic effects of similar compounds like this compound.
Case Study: Neurotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human embryonic kidney cells (HEK293). The compound was tested at concentrations ranging from 10 to 100 µM over a 24-hour exposure period. Cell viability was measured using an LDH assay, revealing a dose-dependent increase in cytotoxicity.
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.
Comparison with Other Compounds
In comparison with other isothiazole derivatives, such as methylisothiazolinone and chloromethylisothiazolone, this compound exhibits a unique profile in terms of potency and selectivity against various biological targets.
Table 2: Comparison of Isothiazole Derivatives
| Compound | MIC (µg/mL) | Neurotoxicity (LD50) | Anti-inflammatory Activity |
|---|---|---|---|
| Methylisothiazolinone | 16 | Low | Moderate |
| Chloromethylisothiazolone | 32 | Moderate | High |
| This compound | 32 | Moderate | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methyl-isothiazol-5-yl)-phenylamine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization and functionalization of isothiazole and phenylamine precursors. For example, analogous compounds like 5-amino-3-methylisothiazole derivatives are synthesized via condensation of hydroxylamine derivatives with ketones or aldehydes, followed by cyclization under acidic or basic conditions . Key intermediates may include chlorinated isothiazole precursors or protected phenylamine derivatives. Characterization via -NMR and mass spectrometry (MS) is critical to confirm intermediate structures and final product purity .
Q. How is the purity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For instance, -NMR can identify residual solvents or byproducts, while elemental analysis ensures stoichiometric consistency. Impurities such as NHCl (common in hydrochloride salts) can be quantified via gravimetric analysis or ion chromatography . Differential scanning calorimetry (DSC) may also assess thermal stability .
Q. What are the preliminary strategies for evaluating the biological activity of this compound?
- Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) and broad-spectrum antimicrobial or cytotoxicity tests. For triazole and thiadiazole analogs, protocols involve incubating the compound with bacterial/fungal cultures or cancer cell lines, followed by viability assays (MTT, resazurin). Dose-response curves and IC calculations are essential to establish potency .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., 1,4-dioxane vs. THF), catalyst choice (triethylamine, KCO), and temperature (0–90°C) significantly impact yield. For example, using anhydrous conditions and slow reagent addition minimizes side reactions. Kinetic studies via in-situ FTIR or Raman spectroscopy can identify rate-limiting steps . Pilot-scale trials should prioritize solvent recovery and catalyst recycling to enhance sustainability .
Q. How should researchers address contradictory reports on the compound’s bioactivity across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, incubation time) or compound purity. Systematic replication under controlled conditions is critical. For example, if one study reports antimicrobial activity but another does not, re-test both using identical strains, media, and inoculum sizes. Meta-analysis of raw data (e.g., MIC values) and statistical tests (ANOVA, t-tests) can resolve inconsistencies .
Q. What strategies mitigate instability of this compound during storage or biological assays?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Lyophilization or storage in amber vials under inert gas (N) prevents photolytic and oxidative degradation. For aqueous assays, buffering agents (PBS, HEPES) and antioxidants (ascorbic acid) may stabilize the compound. LC-MS/MS can track degradation products .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
